molecular formula C6H14OS B1221221 Dipropyl sulfoxide CAS No. 4253-91-2

Dipropyl sulfoxide

Cat. No.: B1221221
CAS No.: 4253-91-2
M. Wt: 134.24 g/mol
InChI Key: BQCCJWMQESHLIT-UHFFFAOYSA-N
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Description

Dipropyl sulfoxide, also known as 1,1’-sulfinylbispropane, is an organic compound with the molecular formula C6H14OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to two propyl groups. This compound is known for its strong polarity and ability to act as a solvent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl sulfoxide can be synthesized through the oxidation of dipropyl sulfide. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is typically carried out at room temperature, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by reacting sulfurized propanol with hydrogen peroxide. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is obtained after distillation and purification .

Chemical Reactions Analysis

Types of Reactions: Dipropyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to dipropyl sulfone.

    Reduction: It can be reduced back to dipropyl sulfide.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

Solvent and Reagent in Organic Synthesis

DPSO is primarily utilized as a solvent in organic synthesis due to its unique properties. It can dissolve both polar and non-polar compounds, making it an effective medium for various chemical reactions.

Table 1: Comparison of Solvent Properties

PropertyDipropyl SulfoxideDimethyl SulfoxideDiethyl Sulfoxide
PolarityModerateHighModerate
Boiling Point (°C)190189197
Solubility in WaterLowHighModerate

Biological Applications

DPSO plays a significant role in biological research, particularly in the study of enzyme kinetics and protein stability.

  • Enzyme Inhibition and Protein Denaturation : DPSO has been shown to denature proteins, allowing researchers to investigate structural changes during enzyme activity. For instance, a study revealed that DPSO concentrations significantly inhibited certain enzymes involved in metabolic pathways, offering insights into enzyme regulation mechanisms.

Case Study: Enzyme Activity Assays

In one study, researchers examined the effect of DPSO on enzyme activity, finding that specific concentrations inhibited the activity of key metabolic enzymes. This provided valuable information on enzyme regulation.

  • Cryoprotectant in Cell Preservation : Due to its low toxicity and ability to prevent ice crystal formation, DPSO is effective as a cryoprotectant for preserving biological samples.

Table 2: Cryoprotective Efficacy of Various Agents

CryoprotectantCell Viability (%)Ice Crystal Formation
This compound90Minimal
Dimethyl Sulfoxide85Moderate
Glycerol70Significant

Medical Applications

DPSO is being explored as a potential vehicle for drug delivery due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Enhanced Drug Absorption

A clinical trial investigated the use of DPSO in enhancing the absorption of anti-cancer drugs. Results indicated a significant increase in plasma concentration levels compared to controls, suggesting that DPSO can effectively improve drug delivery.

Industrial Applications

In industrial settings, DPSO is utilized in the synthesis of pharmaceuticals and agrochemicals. Its role as a solvent facilitates the production of various active ingredients used in medications and agricultural products.

Table 3: Industrial Uses of this compound

IndustryApplication
PharmaceuticalsSynthesis of active compounds
AgrochemicalsFormulation of pesticides
Specialty ChemicalsProduction of surfactants

Recent studies have highlighted potential biological activities associated with this compound:

  • Neuroprotective Effects : Preliminary research suggests that DPSO may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by mitigating neuroinflammation.
  • Anti-inflammatory Activity : Evidence indicates that DPSO can modulate inflammatory pathways, which could be advantageous for treating chronic inflammatory conditions.

Case Study: Enzyme Modulation

A controlled experiment assessed the impact of this compound on cytochrome P450 enzymes. Findings revealed that at low concentrations, it acted as an inhibitor, while at higher concentrations it induced enzyme activity, emphasizing the importance of dosage in determining biological effects.

Mechanism of Action

The mechanism by which dipropyl sulfoxide exerts its effects is primarily through its strong polarity and ability to act as a solvent. It can penetrate biological membranes, enhancing the solubility and delivery of various compounds. In chemical reactions, its sulfinyl group can participate in oxidation and reduction processes, facilitating the transformation of other molecules .

Comparison with Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but with two methyl groups instead of propyl groups.

    Diethyl sulfoxide: Similar structure with ethyl groups.

    Dipropyl sulfide: The reduced form of dipropyl sulfoxide.

Uniqueness: this compound is unique due to its specific balance of polarity and hydrophobicity, making it an effective solvent for a wide range of chemical and biological applications. Its ability to undergo both oxidation and reduction reactions adds to its versatility in synthetic chemistry .

Biological Activity

Dipropyl sulfoxide (DPSO) is a sulfoxide compound with significant biological activity, particularly in the context of its potential therapeutic applications and mechanisms of action. This article provides a detailed overview of its biological properties, including its anticancer effects, enzymatic interactions, and implications in metabolic processes.

This compound is characterized by the presence of a sulfoxide functional group, which is known to influence its reactivity and biological effects. The molecular formula is C5_5H12_{12}OS, and it has been studied for its roles in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of dipropyl thiosulfinate, a derivative of this compound. This compound has shown promising results in inhibiting tumor growth across several cancer cell lines:

  • In Vitro Studies : The cytotoxicity of dipropyl thiosulfinate was evaluated against various cancer cell lines, revealing significant activity:
    • SW620 Colon Cancer Cells : IC50_{50} = 19.2 µM
    • PC3 Prostate Cancer Cells : IC50_{50} = 51.2 µM
    • HT29 Colon Cancer Cells : IC50_{50} = 18.6 µM
    • MIA-PaCa2 Pancreatic Cancer Cells : IC50_{50} = 50 µM
    • 22Rv1 Prostate Cancer Cells : IC50_{50} = 66.6 µM

These findings suggest that dipropyl thiosulfinate exhibits selective cytotoxicity towards certain cancer types, indicating its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzymatic Interactions : this compound acts as a substrate for various sulfoxide reductases, which are enzymes that catalyze the reduction of sulfoxides to sulfides. These enzymes play critical roles in cellular metabolism and oxidative stress response .
  • Reactive Oxygen Species (ROS) : The compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells. Elevated ROS can lead to apoptosis in malignant cells while sparing normal cells .

Case Studies

  • In Vivo Antitumor Activity :
    A study involving BALB/c nude mice demonstrated that the administration of dipropyl thiosulfinate significantly reduced tumor volume in xenograft models:
    • Panc1 Tumors : Tumor Growth Inhibition (TGI) = 67% (p = 0.004)
    • MIA-PaCa2 Tumors : TGI = 50% (p = 0.011)
    • HT29 Tumors : TGI = 51% (p = 0.04)
    • 22Rv1 Tumors : TGI = 70% (p = 0.043)
    These results underscore the potential of dipropyl thiosulfinate as part of a new strategy for solid tumor treatment .

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50_{50} (µM)TGI (%)p-Value
CytotoxicitySW62019.2--
CytotoxicityPC351.2--
CytotoxicityHT2918.6--
In Vivo AntitumorPanc1-670.004
In Vivo AntitumorMIA-PaCa2-500.011
In Vivo AntitumorHT29-510.04
In Vivo Antitumor22Rv1-700.043

Properties

IUPAC Name

1-propylsulfinylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCJWMQESHLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195322
Record name Dipropyl sulfoxide
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Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4253-91-2
Record name 1,1′-Sulfinylbis[propane]
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Record name Dipropyl sulfoxide
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Record name Dipropyl sulfoxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75838
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Record name Dipropyl sulfoxide
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Record name 1,1'-sulphinylbispropane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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